molecular formula C27H31ClN2O4 B11626518 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626518
M. Wt: 483.0 g/mol
InChI Key: NCYSLZNGEGZKGQ-WJTDDFOZSA-N
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Description

The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (molecular formula: C₂₅H₂₇ClN₂O₄; molecular weight: 454.95 g/mol) is a pyrrol-2-one derivative characterized by:

  • Position 5: A 4-chlorophenyl group, contributing electron-withdrawing effects and lipophilicity .
  • Position 3: A hydroxyl group, enabling hydrogen bonding and tautomerism .

This structural framework is central to its physicochemical and biological properties.

Properties

Molecular Formula

C27H31ClN2O4

Molecular Weight

483.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+

InChI Key

NCYSLZNGEGZKGQ-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Allyloxy Intermediate: The allyloxy group is introduced through an etherification reaction involving an allyl halide and a phenol derivative.

    Benzoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the benzoyl group.

    Pyrrol-2-one Ring Formation: The final step involves the cyclization of the intermediate to form the pyrrol-2-one ring, which is achieved through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in inflammatory pathways. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammation .
  • Anticancer Properties : The structural features of the compound suggest possible interactions with cancer cell signaling pathways. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Given the presence of a diethylamino group, there is potential for neuropharmacological applications. This compound may interact with neurotransmitter systems, warranting exploration in models of neurological disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, the compound was tested for its ability to inhibit 5-lipoxygenase. The results indicated that it exhibited significant inhibitory activity compared to standard drugs used in treating inflammatory conditions . This suggests its potential as a lead compound for developing new anti-inflammatory medications.

Case Study 2: Anticancer Screening

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with mechanisms involving apoptosis being investigated through flow cytometry and caspase activity assays. These findings highlight its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Aryl Groups)

Compound ID Substituent at Position 5 Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Observations
Target 4-Chlorophenyl N/A N/A 454.95 High lipophilicity due to Cl
20 4-tert-Butylphenyl 263–265 62 408.23 tert-Butyl enhances hydrophobicity and steric hindrance
23 4-Trifluoromethoxyphenyl 246–248 32 436.16 CF₃O group increases metabolic stability
29 3-Chlorophenyl 235–237 47 386.12 Ortho-Cl reduces planarity, affecting crystallinity
15m 4-Aminophenyl/4-Cl-phenyl 209–211 46 386.81 Amino group introduces polarity and H-bonding

Key Trends :

  • Electron-withdrawing groups (Cl, CF₃O) improve stability and binding to hydrophobic pockets.
  • Bulkier substituents (tert-butyl) reduce solubility but enhance receptor affinity.

Substituent Variations at Position 1 (Aminoalkyl Chains)

Compound ID Substituent at Position 1 Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Observations
Target 2-(Diethylamino)ethyl N/A N/A 454.95 Diethyl group improves lipophilicity vs. dimethyl
36 Allyl 249–251 52 376.20 Allyl introduces unsaturation, altering conformation
51 3-Methoxypropyl N/A N/A 536.40 Methoxy enhances solubility but reduces membrane permeability
19 2-(Dimethylamino)ethyl N/A N/A 380.44 Dimethyl group reduces steric hindrance vs. diethyl

Key Trends :

  • Longer alkyl chains (diethyl vs. dimethyl) increase lipophilicity and modulate pharmacokinetics.
  • Polar groups (methoxy) improve aqueous solubility but may limit blood-brain barrier penetration.

Substituent Variations at Position 4 (Aroyl Groups)

Compound ID Substituent at Position 4 Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Observations
Target 4-(Allyloxy)-3-methylbenzoyl N/A N/A 454.95 Allyloxy increases steric bulk and reactivity
38 3-Methylbenzoyl 221–223 17 394.21 Methyl group reduces electronic effects
41 2-Ethoxybenzoyl 128–130 44 424.22 Ethoxy enhances solubility via H-bonding
18 3-Fluoro-4-methoxybenzoyl N/A N/A 536.40 Fluorine improves metabolic stability and electronegativity

Key Trends :

  • Electron-donating groups (ethoxy, methoxy) improve solubility but may reduce receptor binding affinity.

Structure-Activity Relationship (SAR) Insights

Position 5 (Aryl Group): Chlorine (target, 29) and trifluoromethoxy (23) enhance bioactivity via electron withdrawal and lipophilicity .

Position 1 (Aminoalkyl Chain): Diethylaminoethyl (target) vs. Allyl (36) introduces conformational rigidity, which may limit rotational freedom during binding .

Position 4 (Aroyl Group) :

  • Allyloxy (target) vs. methoxy (18): Allyloxy’s unsaturation may enhance π-π stacking or participate in Michael addition reactions .

Biological Activity

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H29ClN2O5
  • Molecular Weight : 496.98 g/mol
  • CAS Number : 442551-17-9

The compound features a pyrrol-2-one core with various functional groups, including an allyloxy group and a chlorophenyl moiety. These structural characteristics suggest potential interactions with biological macromolecules, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound may exhibit antimicrobial activity. Studies have shown that derivatives of pyrrol-2-one compounds can inhibit the growth of various bacterial strains and fungi. For instance, chalcone derivatives, which share similar structural motifs, have demonstrated a wide spectrum of antimicrobial effects due to their reactive α,β-unsaturated carbonyl groups .

Anticancer Activity

The compound’s potential anticancer activity is supported by its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. Research has identified that similar compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane permeability. The presence of the diethylamino group may enhance its interaction with cellular targets, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be beneficial in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing their signaling pathways.
  • DNA Interaction : Structural components suggest potential binding to nucleic acids, affecting gene expression.

Study on Antimicrobial Activity

A study published in MDPI examined the antimicrobial efficacy of structurally related pyrrol-2-one compounds against several bacterial strains. The results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for developing new antibiotics .

Research on Anticancer Properties

A recent investigation highlighted the anticancer effects of related compounds on breast cancer cell lines. The study found that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways, emphasizing the importance of further research on this compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-oneBromine substitutionPotentially different biological activity due to halogen variation
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-oneMethoxy group additionEnhanced solubility and bioactivity possibilities

Q & A

Basic: What synthetic strategies are commonly employed for pyrrol-2-one derivatives with complex substitution patterns?

The synthesis of structurally related pyrrol-2-one derivatives typically involves multi-step cyclocondensation and substitution reactions . For example:

  • Cyclocondensation : Base-assisted cyclization of precursors (e.g., substituted benzaldehydes and amines) under reflux conditions, as demonstrated in the synthesis of 5-aryl-3-hydroxy-pyrrol-2-ones .
  • Functionalization : Post-cyclization modifications, such as introducing diethylaminoethyl groups via nucleophilic substitution (e.g., allyl amine reactions at room temperature) .
  • Purification : Recrystallization (e.g., methanol or ethanol) or column chromatography (gradient elution with ethyl acetate/hexane) to isolate products with yields ranging from 9% to 86%, depending on steric and electronic effects of substituents .

Basic: How is structural confirmation achieved for such compounds?

Key techniques include:

  • NMR spectroscopy :
    • 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyl protons at δ 10–12 ppm).
    • 13^{13}C NMR confirms carbonyl (δ 165–180 ppm) and quaternary carbons .
  • HRMS : Validates molecular formulas (e.g., m/z 386.1232 for C21_{21}H21_{21}ClNO4+_4^+ ).
  • FTIR : Detects hydroxy (3200–3500 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound class?

SAR exploration requires systematic variation of substituents and biological testing:

  • Substitution patterns : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess electronic effects on target binding .
  • Side-chain modifications : Replace the diethylaminoethyl group with hydroxypropyl or allyl groups to study steric/ionization impacts .
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to quantify activity trends .

Advanced: What experimental challenges arise in optimizing reaction yields for sterically hindered derivatives?

Low yields (e.g., 9% for compound 25 in ) often result from:

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) impede cyclization. Mitigate by extending reaction times (e.g., 10-hour reflux for dichloro derivatives) .
  • Solubility issues : Poor solubility of intermediates can stall reactions. Use polar aprotic solvents (DMF, DCM) or elevated temperatures .
  • Side reactions : Competing pathways (e.g., over-oxidation) may occur. Monitor via TLC and optimize stoichiometry (e.g., 1.0–1.4 equiv of reagents) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or HRMS data require:

  • Orthogonal validation : Cross-check with 13^{13}C NMR and DEPT-135 to confirm carbon assignments .
  • Isotopic pattern analysis : Use HRMS isotopic distributions to distinguish between Cl/Br-containing species (e.g., 4-chlorophenyl vs. bromophenyl derivatives) .
  • Crystallography : For ambiguous cases, single-crystal X-ray diffraction resolves stereochemistry (e.g., compound in with R factor = 0.054) .

Advanced: What methodologies are recommended for analyzing substituent effects on photophysical properties?

  • UV-Vis spectroscopy : Compare λmax_{\text{max}} shifts for electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH3_3) groups .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic transitions .
  • Solvatochromism studies : Test in solvents of varying polarity to assess intramolecular charge transfer .

Basic: What purification techniques are optimal for polar pyrrol-2-one derivatives?

  • Recrystallization : Use methanol/ethanol for hydroxylated derivatives (e.g., 3-hydroxy-pyrrol-2-ones) .
  • Column chromatography : Employ ethyl acetate/hexane gradients (1:3 to 2:1) for compounds with mixed polarity .
  • Aqueous workup : Precipitate hydrophilic impurities by quenching reactions in cold water .

Advanced: How can flow chemistry improve the scalability of synthesis for this compound?

Flow systems address batch limitations:

  • Mixing efficiency : Continuous flow enhances heat/mass transfer for exothermic cyclization steps .
  • Reproducibility : Automated control reduces variability in reaction times and temperatures .
  • Scale-up : Modular setups enable gram-scale production of intermediates (e.g., diazomethane derivatives) .

Basic: What are the key stability considerations for storing this compound?

  • Light sensitivity : Protect from UV exposure (store in amber vials) due to the conjugated enone system.
  • Moisture : Hydroxy and amino groups may hydrolyze; use desiccants or inert atmospheres .
  • Temperature : Store at –20°C for long-term stability, as evidenced by similar pyrrol-2-ones .

Advanced: How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Utilize meta-directing substituents (e.g., Cl) to control electrophilic aromatic substitution sites .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls with acetyl groups) during functionalization .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity .

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